molecular formula C22H21NO5S B14715286 2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid CAS No. 23145-77-9

2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid

Cat. No.: B14715286
CAS No.: 23145-77-9
M. Wt: 411.5 g/mol
InChI Key: SHYSAABJUCFNCW-UHFFFAOYSA-N
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Description

2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid is an organic compound with a complex structure that includes aromatic rings, a sulfonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Sulfonyl Chloride: The starting material, 4-methylbenzenesulfonyl chloride, is reacted with 3-methoxybenzylamine to form the sulfonamide intermediate.

    Coupling Reaction: The sulfonamide intermediate is then coupled with 2-bromobenzoic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 2-[(3-Hydroxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid.

    Reduction: Formation of 2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The aromatic rings may also interact with hydrophobic pockets in enzymes or receptors, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Hydroxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid
  • 2-[(3-Methoxyphenyl)methyl-(4-chlorophenyl)sulfonylamino]benzoic acid
  • 2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzyl alcohol

Uniqueness

2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and sulfonyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

23145-77-9

Molecular Formula

C22H21NO5S

Molecular Weight

411.5 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C22H21NO5S/c1-16-10-12-19(13-11-16)29(26,27)23(15-17-6-5-7-18(14-17)28-2)21-9-4-3-8-20(21)22(24)25/h3-14H,15H2,1-2H3,(H,24,25)

InChI Key

SHYSAABJUCFNCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)OC)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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